(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid

Beschreibung

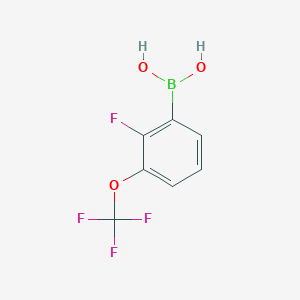

(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid (CAS 881402-25-1) is a boronic acid derivative featuring a phenyl ring substituted with fluorine at the ortho-position and a trifluoromethoxy (-OCF₃) group at the meta-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluoro-3-(trifluoromethoxy)phenyl moiety into complex organic frameworks . The electron-withdrawing nature of both substituents enhances the boronic acid's reactivity in coupling reactions and influences its physicochemical properties, such as acidity and solubility. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing bioactive molecules and functional materials .

Eigenschaften

IUPAC Name |

[2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAHUXRWGTUGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672903 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881402-25-1 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Lithiation and Boronation Method

One prominent method involves the lithiation of a suitably substituted fluorinated trifluoromethoxybenzene followed by trapping with a boron reagent:

- Starting material: 4-fluoro(trifluoromethoxy)benzene

- Lithiation: Treatment with sec-butyllithium in dry tetrahydrofuran (THF) at very low temperature (around -78°C) under nitrogen atmosphere to generate the aryllithium intermediate.

- Boronation: Addition of a preformed dimethoxyfluoroborane species (from boron trifluoride etherate and trimethyl borate) to the aryllithium intermediate at -78°C.

- Work-up: Quenching with water, extraction, and acidification to isolate the boronic acid.

This method yields the target boronic acid as a single regioisomer with good purity and yield (e.g., 1.51 g from 2.0 g starting aryl compound).

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Lithiation | sec-Butyllithium, THF, -78°C, 2 hours, nitrogen | Generates aryllithium intermediate |

| Boronation | Dimethoxyfluoroborane (from BF3·OEt2 and trimethyl borate), -78°C, 30 min | Forms boronate intermediate |

| Quenching and Extraction | Water, diethyl ether, NaOH wash, acidification | Isolates boronic acid |

| Yield | Approximately 75-80% | Single regioisomer obtained |

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

Another preparation approach uses palladium-catalyzed Suzuki cross-coupling reactions involving the boronic acid as a coupling partner:

- Reagents: 2-fluoro-3-(trifluoromethoxy)phenylboronic acid reacted with aryl halides or heteroaryl iodides.

- Catalyst: Bis(triphenylphosphine)palladium(II) chloride or dichlorobis(triphenylphosphine)palladium(II).

- Base: Sodium carbonate or cesium carbonate.

- Solvent system: 1,4-dioxane/water or 1,2-dimethoxyethane/water mixtures.

- Conditions: Heating at 90–160°C, sometimes assisted by microwave irradiation for short durations (10 minutes to a few hours).

This method is typically used to functionalize or extend the boronic acid into more complex molecules but also serves to prepare the boronic acid intermediate in multi-step syntheses.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Cross-coupling | Aryl iodide, 2-fluoro-3-(trifluoromethoxy)phenylboronic acid, Pd catalyst, base, dioxane/water | Microwave or conventional heating |

| Temperature | 90–160°C | Reaction time: 10 min to 3 h |

| Yield | Variable, often moderate to good (e.g., 20 mg isolated in some steps) | Purification by silica gel chromatography |

Oxidation and Purification Steps

In some protocols, the boronic acid is further purified or oxidized under mild conditions:

- Oxidation: Treatment with hydrogen peroxide in ethanol at 0–5°C for several hours to ensure conversion and purity.

- Work-up: Quenching with sodium thiosulfate, extraction with dichloromethane, and drying to isolate the pure boronic acid.

Research Findings and Notes on Preparation

- The lithiation-boronation method provides regioselective access to the boronic acid with high purity and is the most direct synthetic route.

- Palladium-catalyzed cross-coupling is more commonly employed for subsequent functionalization but can be adapted for boronic acid synthesis under optimized conditions.

- Reaction conditions such as temperature, atmosphere (inert nitrogen), and solvent dryness are critical for yield and selectivity.

- Microwave-assisted synthesis can significantly reduce reaction times in cross-coupling steps without compromising yield.

- The presence of fluorine and trifluoromethoxy groups requires careful control of reaction conditions to prevent side reactions or decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Lithiation-Boronation | sec-Butyllithium, BF3·OEt2 + trimethyl borate, THF, -78°C | High regioselectivity, good yield | Requires low temperature, inert atmosphere |

| Pd-Catalyzed Suzuki Coupling | Pd(PPh3)2Cl2 or Pd(dppf)Cl2, Na2CO3 or Cs2CO3, dioxane/water, 90–160°C | Versatile, can be microwave-assisted | Moderate yields, catalyst cost |

| Oxidation with H2O2 | H2O2 in ethanol, 0–5°C | Improves purity | Additional step, careful quenching needed |

Analyse Chemischer Reaktionen

Types of Reactions: (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other palladium-catalyzed reactions, including oxidative addition and reductive elimination processes.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

One of the primary applications of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of boronic acids with halides or pseudohalides, allowing for the construction of complex organic molecules with precise structural control .

Research indicates that boronic acids, including this compound, can interact with biological molecules, making them candidates for therapeutic applications. They have been studied for their potential to inhibit enzymes such as serine proteases and may play roles in cancer treatment by modulating signaling pathways .

Antimicrobial Activity:

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For example, it has shown antibacterial activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) lower than that of established antibiotics like Tavaborole .

Table 2: Antimicrobial Efficacy Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5.67 ± 0.01 | Bacillus cereus |

| Tavaborole | 10 | Bacillus cereus |

| Amphotericin B | 20 | Candida albicans |

Case Studies

- Study on Antifungal Activity : A study indicated that this compound exhibited antifungal activity comparable to established agents against Candida albicans. The zone of inhibition was significant at higher concentrations.

- Molecular Docking Studies : Computational modeling has suggested that this compound can effectively bind to target sites on bacterial proteins, indicating potential for development as an antibiotic agent. The docking studies showed interactions with proteins involved in bacterial resistance mechanisms, enhancing its therapeutic potential .

Wirkmechanismus

The mechanism of action of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The presence of fluorine and trifluoromethoxy groups can influence the electronic properties of the boronic acid, affecting its reactivity and selectivity in these reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The trifluoromethoxy group (-OCF₃) and fluorine substituent significantly differentiate this compound from analogs. Key comparisons include:

Positional Isomers and Substituent Variations

- [2-Fluoro-3-(trifluoromethyl)phenyl]boronic Acid (CAS 157834-21-4): Replacing -OCF₃ with -CF₃ increases lipophilicity but reduces the electron-withdrawing resonance effect, which may lower acidity .

- [4-Chloro-3-(trifluoromethoxy)phenyl]boronic Acid (CAS 902757-07-7): Chlorine’s stronger electron-withdrawing inductive effect compared to fluorine could enhance acidity but may also reduce metabolic stability in biological systems .

Acidity and Solubility

- The -OCF₃ group increases acidity (lower pKa) compared to methoxy (-OCH₃) analogs due to its strong electron-withdrawing nature. This property enhances reactivity in cross-coupling reactions .

- Solubility challenges are noted for boronic acids with bulky substituents (e.g., pyren-1-yl derivatives), but (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid’s moderate lipophilicity balances solubility in organic and aqueous media, making it suitable for in vitro assays .

Reactivity in Cross-Coupling Reactions

The compound’s performance in Suzuki reactions is benchmarked against analogs:

- 4-(Trifluoromethoxy)phenylboronic Acid : The absence of fluorine in this analog reduces steric hindrance, enabling faster coupling rates in reactions with aryl halides .

- Formyl-Substituted Analogs (e.g., (3-Fluoro-2-formylphenyl)boronic acid): The formyl group (-CHO) introduces competing reactivity, limiting utility in multi-step syntheses compared to the more stable -OCF₃ group .

Data Tables

Table 1: Key Properties of Selected Boronic Acids

Biologische Aktivität

The presence of the trifluoromethoxy group significantly influences the compound's reactivity and interaction with biological molecules. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biomolecules, which can modulate various biological pathways.

Biological Activity Overview

While specific biological activities of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid are not extensively documented, related boronic acids exhibit a range of biological activities, including:

- Enzyme Inhibition : Boronic acids can inhibit various enzymes, particularly serine proteases, which play critical roles in cancer progression and other diseases.

- Antimicrobial Properties : Some phenylboronic acids have demonstrated antibacterial and antifungal activities. For example, compounds structurally similar to this compound have shown moderate activity against pathogens like Escherichia coli and Candida albicans .

Interaction Studies

Research indicates that boronic acids can selectively bind to biomolecules, influencing metabolic pathways and enzyme activities. These interactions are crucial for understanding their potential therapeutic roles. For instance, studies have shown that certain phenylboronic acids can inhibit the growth of bacteria such as Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Case Studies

- Antimicrobial Activity : A study on related compounds revealed that 5-trifluoromethyl-2-formylphenylboronic acid exhibited significant antimicrobial activity against Candida albicans and Aspergillus niger. The compound showed an MIC value lower than that of the standard drug AN2690 (Tavaborole), highlighting the potential of boronic acids in treating fungal infections .

- Enzyme Inhibition : Another investigation into fluorinated boronic acids demonstrated their ability to inhibit enzyme activity effectively, suggesting they could serve as leads in drug development for conditions like cancer .

Comparative Analysis

The following table summarizes the biological activity of selected phenylboronic acids, including this compound:

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | C_7H_4BClF_3O_2 | Moderate against E. coli | Potential inhibition of proteases |

| 5-Trifluoromethyl-2-formylphenylboronic acid | C_8H_6BClF_3O | Significant against C. albicans | Effective against serine proteases |

| 2-Fluoro-4-(trifluoromethoxy)phenylboronic acid | C_7H_4BClF_3O | Moderate against fungi | Variable inhibition |

Q & A

Q. What are the standard synthetic routes for (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid in academic settings?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. Key steps include:

- Substrate preparation : Use of halogenated aromatic precursors (e.g., 2-fluoro-3-(trifluoromethoxy)bromobenzene).

- Reaction conditions : Anhydrous solvents (THF or DMSO), bases (Na₂CO₃ or K₃PO₄), and temperatures between 80–100°C for 1–8 hours .

- Purification : Silica gel column chromatography or crystallization (e.g., acetonitrile) to achieve >98% purity .

Q. How is the purity and structural integrity of this boronic acid validated?

Methodological verification includes:

- HPLC : Purity ≥99% (e.g., compound 45 in ) .

- NMR : ¹H/¹³C chemical shifts (e.g., δ 8.2–6.8 ppm for aromatic protons) and coupling constants (J = 8–12 Hz for ortho-fluorine) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₇BF₄O₂: 234.00205) .

Q. What are the recommended storage and handling protocols?

- Storage : 0–6°C in airtight containers to prevent hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) and anhydrous solvents to avoid boronic acid dimerization .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) groups enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. Comparative studies show:

- Yield trends : Electron-deficient aryl boronic acids (e.g., 3-(trifluoromethoxy) derivatives) achieve 64–76% yields in pyrrolopyrimidine synthesis, versus lower yields for electron-rich analogs .

- Steric effects : Ortho-substituents (e.g., 2-fluoro) may reduce steric hindrance compared to meta-substituted analogs .

Q. What strategies optimize reaction yields when using this compound in complex heterocyclic syntheses?

- Catalyst screening : Pd(OAc)₂/XPhos systems improve efficiency in sterically hindered systems.

- Temperature modulation : Longer reaction times (7–8 hours) at 80°C enhance conversion for bulky substrates (e.g., compound 47 in ) .

- Additives : Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems improves solubility .

Q. How can researchers resolve contradictions in reaction efficiency across similar studies?

Discrepancies in yields (e.g., 64% vs. 76% for compounds 45 and 46 in ) arise from:

- Substituent electronic profiles : Electron-donating groups (e.g., methoxy in compound 46) stabilize intermediates, increasing yields.

- Purification methods : Crystallization (79% yield for compound 47) vs. column chromatography (64–76%) .

Q. What are its potential applications in stimuli-responsive drug delivery systems?

The boronic acid moiety can form reversible diol complexes , enabling:

- Glucose-sensitive hydrogels : Phenyl boronic acid derivatives form pH-dependent complexes with polyols (e.g., glucose), useful for insulin delivery .

- Targeted release : Tunable binding with catechol-containing drugs (e.g., dopamine) under physiological conditions .

Q. How does solvent polarity affect its stability and reactivity?

- Protic solvents (e.g., H₂O) : Promote boronic acid dimerization, reducing reactivity.

- Aprotic solvents (e.g., DMSO) : Enhance solubility and stabilize monomeric species, critical for efficient cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.